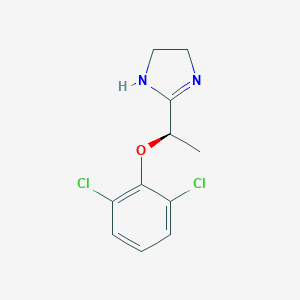
左氧氟沙星
概述
描述
Levlofexidine is the R-enantiomer of Lofexidine . Lofexidine, sold under the brand name Lucemyra among others, is a medication historically used to treat high blood pressure. Today, it is more commonly used to help with the physical symptoms of opioid withdrawal .
Synthesis Analysis
Levlofexidine can be synthesized through an eight-step pathway. This process results in the creation of the stereoisomeric compounds (-)-2-[1-(2,6-dichlorophenoxy)ethyl]-2-imidazoline hydrochloride .Molecular Structure Analysis
Levlofexidine has a molecular formula of C11H12Cl2N2O. It contains 29 bonds in total, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 amidine derivative, and 1 secondary amine .科学研究应用
水消毒和环境安全:它被用于研究处理过的水中毒性转化产物,有助于优化水消毒参数并评估与喹诺酮类抗生素相关的风险。这项研究对环境安全和公共卫生至关重要(陈等人,2021)(陈等人,2021)。
心理运动表现和认知功能:左氧氟沙星可显着提高健康志愿者的精神运动表现,并可以逆转盐酸羟嗪引起的精神运动表现和认知功能下降。这一发现对其在神经疾病中的潜在应用具有影响(Al-Kuraishy & Al-Gareeb,2015)(Al-Kuraishy & Al-Gareeb,2015)。
治疗多药耐药结核病:左氧氟沙星治疗多药耐药结核病的最佳剂量与肺结核成年患者的高良好反应率相关。这对于解决抗生素耐药性至关重要(Deshpande 等人,2018)(Deshpande 等人,2018)。
对藻类生长和生态系统的影响:研究表明,左氧氟沙星和磺胺甲恶唑会对藻类生长产生负面影响,这表明在将这些物质释放到环境中时需要考虑潜在的生态影响(熊等人,2020)(熊等人,2020)。
神经保护作用:左乙拉西坦(与左氧氟沙星相关的化合物)可能对帕金森病大鼠模型中的多巴胺能神经元具有神经保护作用,可能是通过减轻氧化应激。这表明其治疗神经退行性疾病的潜力(Erbaş 等人,2016)(Erbaş 等人,2016)。
光毒性问题:左氧氟沙星在暴露于环境紫外线辐射时可能引起皮肤/眼睛疾病和免疫抑制,强调需要进一步研究其对人类安全的光毒性(Dwivedi 等人,2012)(Dwivedi 等人,2012)。
广谱抗菌药:左氧氟沙星被认为是一种广谱抗菌药,具有治疗各种感染的潜力,提供了一种与其他口服氟喹诺酮类药物具有相似耐受性且潜在不良反应减少的选择(Davis & Bryson,1994)(Davis & Bryson,1994)。
结核病治疗中的药代动力学:它在肺结核成年患者中表现出良好的药代动力学和药效学结果,表明其在治疗方案中的有效性(Peloquin 等人,2007)(Peloquin 等人,2007)。
安全和危害
The adverse effects of Levlofexidine include bradycardia, hypotension, orthostasis, somnolence, sedation, dry mouth, and rebound elevations in blood pressure and prolongation of QT interval . It is contraindicated in patients who are on beta-blockers and angiotensin-converting enzyme inhibitors (ACE inhibitors) .
属性
IUPAC Name |
2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAGQUYOIHWFS-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024657 | |
| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levlofexidine | |
CAS RN |
81447-78-1 | |
| Record name | Levlofexidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVLOFEXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SPW497X0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


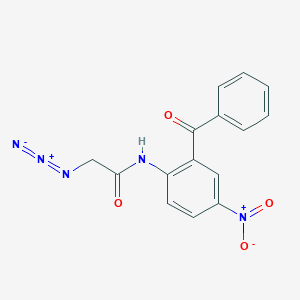



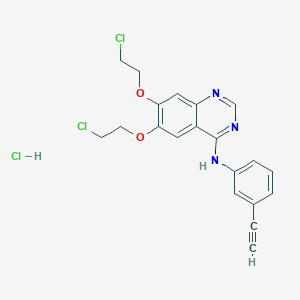

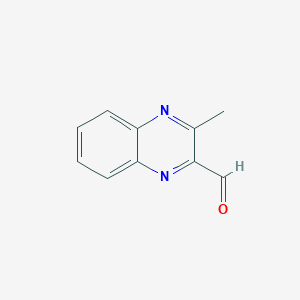
![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)
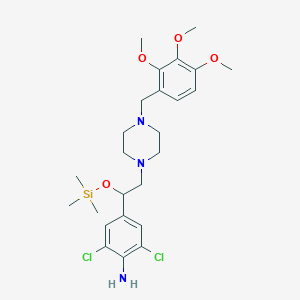
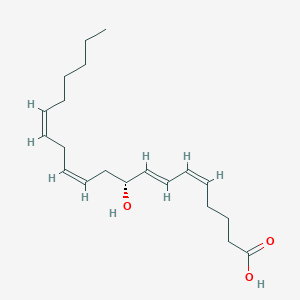
![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)
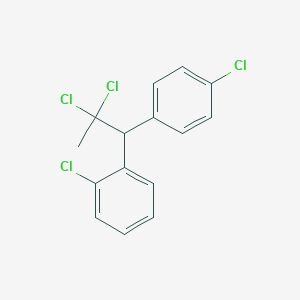
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)